![molecular formula C10H9NO2 B1326761 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde CAS No. 412021-98-8](/img/structure/B1326761.png)
5-hydroxy-2-methyl-1H-indole-3-carbaldehyde
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Overview
Description
5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde is a derivative of the indole family, which are ideal precursors for the synthesis of active molecules . It is a useful reagent for regio- and enantioselective preparation of N-alkylated indole- and pyrrole-3-carbaldehydes .
Synthesis Analysis
The synthesis of ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate derivatives started from commercially available ethyl 5-hydroxy-2-methylindole-3-carboxylate, which underwent a protection reaction using acetic anhydride and pyridine . This review highlights the recent advances in 1H-indole-3-carboxaldhyde chemistry via discussing different synthetic procedures developed for the preparation of its derivatives .Molecular Structure Analysis
The molecular structure of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde can be found in various databases .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde can be found in various databases .Scientific Research Applications
Synthesis of Indole Derivatives
This compound is used in the synthesis of various indole derivatives, which are prevalent moieties in numerous biologically active compounds. These derivatives have applications in treating cancer cells, microbes, and various disorders .
Inhibitors for 5-Lipoxygenase
It serves as an active compound in the synthesis of 2-phenylthiomethyl-indole derivatives, which are inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in inflammatory responses .
Precursor for Biologically Active Structures
5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde: is an essential precursor for generating biologically active structures through multicomponent reactions (MCRs), offering access to complex molecules .
Mimicking Peptide Structures
Indole derivatives have the unique property of mimicking the structure of peptides, allowing them to bind reversibly to enzymes and exhibit significant physiological and pharmacological activities .
Biosynthetic Pathways in Plants
In plants like Arabidopsis, derivatives of indole-3-carbaldehyde are synthesized from tryptophan and are involved in the biosynthesis of phytoalexins and other compounds .
Mechanism of Action
Future Directions
The field of 1H-indole-3-carbaldehyde derivatives, including 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde, awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field .
properties
IUPAC Name |
5-hydroxy-2-methyl-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-9(5-12)8-4-7(13)2-3-10(8)11-6/h2-5,11,13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXIOENIXSKBHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649294 |
Source
|
Record name | 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-2-methyl-1H-indole-3-carbaldehyde | |
CAS RN |
412021-98-8 |
Source
|
Record name | 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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